molecular formula C16H24ClN3O4 B5873614 [(4E)-4-hydroxyimino-2,2,6,6-tetramethylpiperidin-3-yl]-(3-nitrophenyl)methanol;hydrochloride

[(4E)-4-hydroxyimino-2,2,6,6-tetramethylpiperidin-3-yl]-(3-nitrophenyl)methanol;hydrochloride

Cat. No.: B5873614
M. Wt: 357.8 g/mol
InChI Key: BGTMZAGOXQHCQS-KCUXUEJTSA-N
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Description

[(4E)-4-hydroxyimino-2,2,6,6-tetramethylpiperidin-3-yl]-(3-nitrophenyl)methanol;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a hydroxyimino group, and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4E)-4-hydroxyimino-2,2,6,6-tetramethylpiperidin-3-yl]-(3-nitrophenyl)methanol;hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxyimino Group: The hydroxyimino group is introduced through an oximation reaction, where a suitable ketone or aldehyde reacts with hydroxylamine.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is attached via a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the piperidine derivative.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

    Oxidation Products: Oxo derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its interaction with specific molecular targets.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: It may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It serves as a precursor or additive in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [(4E)-4-hydroxyimino-2,2,6,6-tetramethylpiperidin-3-yl]-(3-nitrophenyl)methanol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(4E)-4-hydroxyimino-2,2,6,6-tetramethylpiperidin-3-yl]-(3-aminophenyl)methanol;hydrochloride
  • [(4E)-4-hydroxyimino-2,2,6,6-tetramethylpiperidin-3-yl]-(3-chlorophenyl)methanol;hydrochloride

Uniqueness

[(4E)-4-hydroxyimino-2,2,6,6-tetramethylpiperidin-3-yl]-(3-nitrophenyl)methanol;hydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with molecular targets, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

[(4E)-4-hydroxyimino-2,2,6,6-tetramethylpiperidin-3-yl]-(3-nitrophenyl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4.ClH/c1-15(2)9-12(17-21)13(16(3,4)18-15)14(20)10-6-5-7-11(8-10)19(22)23;/h5-8,13-14,18,20-21H,9H2,1-4H3;1H/b17-12+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTMZAGOXQHCQS-KCUXUEJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO)C(C(N1)(C)C)C(C2=CC(=CC=C2)[N+](=O)[O-])O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C/C(=N\O)/C(C(N1)(C)C)C(C2=CC(=CC=C2)[N+](=O)[O-])O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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